2-Thien-2-ylacetohydrazide
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Description
2-Thien-2-ylacetohydrazide is a compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiosemicarbazide, which distinguishes itself through its unique chemical structure, functional groups, and biological activities.
Molecular Structure Analysis
The InChI code for 2-Thien-2-ylacetohydrazide is1S/C6H9N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3,10H,4,7H2,(H,8,9)
. The Canonical SMILES is C1=CSC(=C1)CC(=O)NN
. These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Thien-2-ylacetohydrazide has a molecular weight of 156.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 83.4 Ų .Scientific Research Applications
Medicine
2-Thien-2-ylacetohydrazide: has potential applications in the medical field, particularly in the development of new therapeutic agents. Its structure allows for the creation of derivatives that could be used as precursors for pharmaceutical compounds with possible antibacterial, antifungal, or anticancer activities .
Material Science
In material science, 2-Thien-2-ylacetohydrazide can be utilized in the synthesis of novel polymers or as a modifying agent to enhance the properties of existing materials. Its incorporation into polymers could lead to materials with improved thermal stability, mechanical strength, or chemical resistance .
Environmental Science
This compound may find applications in environmental science, such as in the synthesis of adsorbent materials for the removal of pollutants from water and air. It could also be involved in the development of sensors for environmental monitoring, detecting trace amounts of hazardous substances .
Biochemistry
2-Thien-2-ylacetohydrazide: could be used in biochemistry research for the study of enzyme interactions and inhibition. It might serve as a building block for the synthesis of enzyme inhibitors or substrates to explore enzyme kinetics and mechanisms .
Pharmacology
In pharmacology, 2-Thien-2-ylacetohydrazide could be explored for its pharmacokinetic properties. It might act as a lead compound in drug discovery, helping to identify new drug candidates with desirable absorption, distribution, metabolism, and excretion (ADME) profiles .
Analytical Chemistry
The compound’s potential in analytical chemistry lies in its use as a reagent or a standard in various analytical techniques. It could be used to calibrate instruments or as a component in the development of new analytical methods for compound detection and quantification .
Chemical Engineering
2-Thien-2-ylacetohydrazide: may be applied in chemical engineering processes, such as catalysis or chemical synthesis. It could be a key intermediate in the production of fine chemicals or play a role in the design of catalytic systems for more efficient chemical reactions .
properties
IUPAC Name |
2-thiophen-2-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQUIOICURSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291923 |
Source
|
Record name | 2-(2-thienyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39978-18-2 |
Source
|
Record name | 39978-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-thienyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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